N-(4-Aminopiperazin-1-yl)-3-phenylpropanamide
Description
Properties
Molecular Formula |
C13H20N4O |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N-(4-aminopiperazin-1-yl)-3-phenylpropanamide |
InChI |
InChI=1S/C13H20N4O/c14-16-8-10-17(11-9-16)15-13(18)7-6-12-4-2-1-3-5-12/h1-5H,6-11,14H2,(H,15,18) |
InChI Key |
DXBPYXQPJTTYCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1N)NC(=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The most straightforward method involves reacting 4-aminopiperazine with 3-phenylpropionyl chloride in the presence of a base. This approach is analogous to protocols used in synthesizing structurally related amides, such as N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives.
Procedure:
-
Base Selection : Triethylamine (TEA) or sodium bicarbonate (NaHCO₃) is used to deprotonate the piperazine amine, enhancing nucleophilicity.
-
Solvent : Dichloromethane (DCM) or N-methyl-2-pyrrolidone (NMP) under anhydrous conditions.
-
Stoichiometry : A 1:1 molar ratio of 4-aminopiperazine to acyl chloride, with excess base (1.2–1.5 equivalents).
Yield and Purification:
Mechanistic Insights:
The reaction proceeds via nucleophilic acyl substitution, where the piperazine amine attacks the electrophilic carbonyl carbon of 3-phenylpropionyl chloride. Base scavenges HCl, shifting equilibrium toward product formation.
Solid-Phase Synthesis with Resin-Bound Intermediates
Reaction Overview
This method adapts solid-phase techniques from peptidomimetic synthesis, utilizing Wang resin for stepwise assembly.
Procedure:
Yield and Purification:
Microwave-Assisted Synthesis
Reaction Overview
Microwave irradiation accelerates amide bond formation, reducing reaction times from hours to minutes.
Procedure:
Yield and Purification:
-
Yield : 70–75% after recrystallization (ethyl acetate/hexane).
-
Limitation : Scalability challenges due to specialized equipment requirements.
Enzymatic Catalysis Using Lipases
Reaction Overview
Lipase B from Candida antarctica (CAL-B) catalyzes amide formation in non-aqueous media, offering an eco-friendly alternative.
Procedure:
Yield and Purification:
One-Pot Tandem Alkylation-Amidation
Reaction Overview
Combines alkylation of piperazine with subsequent in situ amidation, streamlining synthesis.
Procedure:
Yield and Purification:
-
Yield : 55–60% after sequential extractions and silica gel chromatography.
-
Complexity : Multi-step process increases risk of side reactions.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time | Scalability |
|---|---|---|---|---|
| Direct Amidation | 65–78 | >95 | 2–6 h | High |
| Solid-Phase | 50–60 | >90 | 24–48 h | Low |
| Microwave-Assisted | 70–75 | >95 | 15 min | Moderate |
| Enzymatic | 40–50 | 85–90 | 48 h | Low |
| One-Pot Tandem | 55–60 | >90 | 12–24 h | Moderate |
Critical Considerations
-
Side Reactions : Over-alkylation or hydrolysis of the acyl chloride necessitates strict anhydrous conditions.
-
Solvent Choice : Polar aprotic solvents (e.g., DMF, NMP) enhance reactivity but complicate purification.
-
Green Chemistry : Enzymatic methods align with sustainable practices but require optimization for industrial use .
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminopiperazin-1-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
G Protein-Coupled Receptor Modulation
Recent studies have highlighted the compound's role as a G protein-coupled receptor 88 (GPR88) agonist. GPR88 is implicated in several neuropsychiatric disorders, and compounds like N-(4-Aminopiperazin-1-yl)-3-phenylpropanamide have shown promise in modulating this receptor's activity. For instance, structure-activity relationship (SAR) studies indicate that modifications to the compound can enhance its potency and brain permeability, making it a candidate for treating conditions such as alcohol use disorder .
Anticonvulsant Activity
The synthesis of derivatives based on the structure of this compound has been linked to anticonvulsant activity. Research demonstrates that certain analogs exhibit significant efficacy in animal models of epilepsy, suggesting potential applications in treating seizure disorders .
Neuropharmacology
Serotonin Receptor Antagonism
The compound has been investigated for its effects on serotonin receptors, particularly as a selective antagonist at presynaptic and postsynaptic 5-HT1A receptors. This action may contribute to its therapeutic effects in mood disorders and anxiety .
Potential in Treating CNS Disorders
Given its pharmacological profile, this compound may also be beneficial in addressing cognitive impairments associated with neurodegenerative diseases such as Alzheimer's disease. The modulation of serotonin pathways could play a crucial role in improving cognitive function and mood stabilization .
Cancer Research
Anticancer Properties
Emerging evidence suggests that this compound derivatives may possess anticancer properties. In vitro studies have shown that certain modifications to the compound can lead to significant growth inhibition in various cancer cell lines, including those associated with breast and prostate cancers . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Comprehensive Data Table
Case Studies
Case Study 1: Alcohol Use Disorder
In a preclinical study, administration of a GPR88 agonist derived from the compound significantly reduced alcohol self-administration in rats without affecting locomotor activity. This suggests a targeted therapeutic approach for alcohol dependence .
Case Study 2: Anticonvulsant Activity Evaluation
A series of this compound derivatives were synthesized and tested for anticonvulsant activity using established animal models. The results indicated that several compounds effectively reduced seizure frequency, supporting their potential use as new anticonvulsants .
Mechanism of Action
The mechanism of action of N-(4-Aminopiperazin-1-yl)-3-phenylpropanamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Spirocyclic Derivatives : Compounds like 8b (Table 1) exhibit high synthetic yields (90–100%) and variable melting points (68–196°C), suggesting structural rigidity influenced by the spirocyclic system .
- Phenethyl vs. Piperazine : N-(3,4-Dihydroxyphenethyl)-3-phenylpropanamide (32) achieves an 89% yield, contrasting with piperazine-based analogs where yields depend on complex substituents (e.g., fluorophenyl groups in ) .
- Halogenated Derivatives : Bromine (8b) and fluorine () substitutions improve metabolic stability and binding affinity in drug design .
Physicochemical Properties
Table 2: Elemental Analysis and Solubility
| Compound Name | Calculated C (%) | Observed C (%) | Solubility (mg/mL) |
|---|---|---|---|
| N-(3-Oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (8b) | 63.31 | 62.78 | 321.43 (0.5C₂H₅OH) |
| N-(2,8-Dimethyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (8k) | 65.03 | 64.77 | 395.43 (0.5H₂O) |
Key Observations :
- Elemental Analysis: Minor discrepancies between calculated and observed carbon content (e.g., 8b: 63.31% vs.
- Solubility: Spirocyclic derivatives show moderate solubility in ethanol-water mixtures, whereas phenethyl analogs (e.g., 32) may exhibit higher hydrophilicity due to hydroxyl groups .
Pharmacological and Functional Comparisons
- Antiviral Activity : Spirocyclic thia-azaspirodecane derivatives (e.g., 8b–8k) demonstrate anti-coronavirus activity, likely via protease inhibition. The 3-phenylpropanamide moiety enhances membrane permeability .
- CNS Targets : Piperazine derivatives like N-(4-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide () are explored for dopamine receptor modulation, contrasting with phenethyl-based compounds (32), which may target oxidative stress pathways .
- Structural Flexibility : Piperidine analogs () and benzothiazole derivatives () exhibit divergent bioactivities, underscoring the impact of core heterocycle choice .
Biological Activity
N-(4-Aminopiperazin-1-yl)-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on various studies.
Chemical Structure and Properties
This compound features a piperazine ring, which is known for enhancing the pharmacological profile of compounds. The presence of the amine group contributes to its ability to interact with various biological targets.
1. Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
2. Inhibition of Enzymatic Activity
The compound has been investigated for its inhibitory effects on various enzymes:
- Urease Inhibition: Research indicates that this compound exhibits potent urease inhibitory activity, which is crucial for treating conditions like urease-related infections and kidney stones .
- Acetylcholinesterase (AChE) Inhibition: A study demonstrated that derivatives of this compound could inhibit AChE, suggesting potential applications in treating Alzheimer's disease or other cognitive disorders .
3. Cytotoxicity Studies
Cytotoxicity assays have shown that this compound has moderate cytotoxic effects on cancer cell lines while maintaining lower toxicity on normal cells. This selectivity is promising for developing anticancer therapies.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding: The compound's structure allows it to bind effectively to various receptors, modulating their activity and influencing cellular signaling pathways.
- Enzyme Interaction: Its ability to form hydrogen bonds with enzyme active sites enhances its inhibitory effects on target enzymes, as seen in urease and AChE inhibition studies.
Table 1: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for N-(4-Aminopiperazin-1-yl)-3-phenylpropanamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with amide bond formation between a phenylpropanoyl chloride derivative and a 4-aminopiperazine intermediate. Key steps include:
- Coupling Reactions : Use of coupling agents like DIPEA (diisopropylethylamine) in polar aprotic solvents (e.g., DMF or dichloromethane) to facilitate amide bond formation .
- Intermediate Purification : Column chromatography (e.g., normal-phase silica gel with gradients of ethyl acetate/hexane) is critical to isolate intermediates .
- Optimization : Reaction temperature (room temperature vs. reflux) and stoichiometric ratios (e.g., 1:1.5 molar ratio of acyl chloride to amine) significantly impact yield (45–76% reported) and purity (>95%) .
- Validation : Confirm intermediates via -NMR and HRMS to ensure structural fidelity before proceeding .
Q. Which analytical techniques are optimal for characterizing this compound’s structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR (400–500 MHz in CDCl or DMSO-d) resolve proton environments (e.g., aromatic protons at δ 7.2–7.4 ppm, amide NH at δ 8.0–8.5 ppm) and confirm regiochemistry .
- High-Resolution Mass Spectrometry (HRMS) : ESI-TOF or MALDI-TOF validates molecular weight (e.g., [M+H] at m/z 318.1494) and detects impurities .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>98% achievable) and identifies byproducts .
- X-ray Crystallography : Resolves absolute stereochemistry for chiral variants, critical for bioactivity studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity against target proteins?
- Methodological Answer :
- Core Modifications : Systematically vary substituents on the phenyl ring (e.g., electron-withdrawing groups like -CF or -Cl) and piperazine moiety (e.g., methyl or acetyl groups) to assess binding affinity .
- Biological Assays :
- Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to measure IC values against Bruton’s tyrosine kinase (BTK) or factor Xa .
- Receptor Binding : Radioligand displacement assays (e.g., -DAMGO for μ-opioid receptors) quantify selectivity ratios (e.g., K(DAMGO)/K(DPDPE) >22,000 for μ vs. δ receptors) .
- Computational Modeling : Docking studies (AutoDock Vina) predict binding poses in active sites, guiding rational design .
Q. What strategies resolve contradictions in biological activity data across different assay systems (e.g., in vitro vs. in vivo)?
- Methodological Answer :
- Assay Standardization : Control variables like cell line (HEK293 vs. CHO), serum concentration, and incubation time to minimize variability .
- Metabolic Stability Testing : Use liver microsomes (human/rat) to identify metabolites that may alter activity in vivo .
- Pharmacokinetic Profiling : Measure plasma half-life (e.g., ) and bioavailability in rodent models to correlate in vitro potency with in vivo efficacy .
- Data Normalization : Express activity as % inhibition relative to positive controls (e.g., apixaban for anticoagulant assays) to enable cross-study comparisons .
Q. How can stereochemical effects on bioactivity be systematically evaluated?
- Methodological Answer :
- Chiral Synthesis : Prepare all stereoisomers via optically pure intermediates (e.g., (R)- or (S)-styrene oxide) and confirm configurations via X-ray crystallography .
- Activity Profiling : Compare ED values in animal models (e.g., hot-plate test for analgesia). For example, (3R,4S,2'R)-(-)-cis-isomers show 13,100x higher potency than their enantiomers .
- Mechanistic Studies : Use GPI (guinea pig ileum) and MVD (mouse vas deferens) assays to isolate stereospecific receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
